5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
Description
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is a heterocyclic compound featuring a pyrido[2,3-d]pyridazine core fused at the 2,3-positions of the pyridazine ring. Key structural attributes include phenyl groups at positions 5 and 8 and a trifluoromethyl substituent at position 2. This electron-deficient aromatic system is synthesized via inverse-electron-demand Diels-Alder (IEDDA) reactions, leveraging the reactivity of pyridazine derivatives with electron-rich dienophiles. The trifluoromethyl group enhances stability under acidic conditions, as demonstrated by its retention during acetyl group removal via HCl reflux . The compound’s unique electronic profile, driven by the electron-withdrawing trifluoromethyl group and conjugated phenyl rings, makes it a candidate for applications in materials science and organic synthesis.
Properties
IUPAC Name |
5,8-diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-20(22,23)15-11-16-17(13-7-3-1-4-8-13)25-26-18(19(16)24-12-15)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWNEHRQBXXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Trifluoromethyl Exchange
A trichloromethyl precursor (e.g., 3-chloro-5-(trichloromethyl)pyridopyridazine) is treated with anhydrous HF (3–6 eq) and FeCl₃ (1–10 mol%) at 150–250°C under 5–1,200 psig pressure. This method achieves >90% conversion to the trifluoromethyl derivative, with distillation used for purification.
Direct Fluorination
Electrophilic trifluoromethylation employs reagents like CF₃Cu or CF₃I in the presence of palladium catalysts. However, this approach is less common due to side reactions and lower yields compared to halogen exchange.
Phenyl Group Functionalization at Positions 5 and 8
The phenyl groups are introduced via Suzuki-Miyaura cross-coupling. Halogenated intermediates (e.g., 5,8-dibromopyrido[2,3-d]pyridazine) react with phenylboronic acid under Pd(PPh₃)₄ catalysis.
Reaction Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 eq)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
Yields range from 70–85%, with purification via column chromatography (SiO₂, hexane/EtOAc).
Alternative Synthetic Routes
One-Pot Annulation
A RSC supplementary report describes a one-pot method using 2,6-dibromopyridine and N-alkylimidazoles under microwave irradiation. While optimized for imidazolium derivatives, adapting this protocol with phenyl Grignard reagents could streamline synthesis.
Metal-Free Approaches
Thermal cyclization of enaminonitriles with hydrazine hydrate offers a metal-free alternative, albeit with moderate yields (50–60%).
Comparative Analysis of Methods
Challenges and Optimization
- Fluorination Safety : HF handling requires specialized equipment due to its corrosive nature.
- Byproduct Formation : Incomplete fluorination yields chlorodifluoromethyl derivatives, necessitating rigorous distillation.
- Catalyst Cost : Palladium-based catalysts increase synthesis costs, prompting research into nickel alternatives.
Chemical Reactions Analysis
Types of Reactions
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of halogenated pyridazine derivatives.
Scientific Research Applications
5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Structural and Electronic Differences
- Ring Fusion Position : Pyrido[2,3-d]pyridazine (target compound) vs. pyrido[3,4-d]pyridazine derivatives (e.g., from Oka et al. ) differ in electron distribution. The 2,3-fused system exhibits localized electron deficiency at the pyridazine ring, whereas the 3,4-fused analogs show broader π-conjugation, altering their reactivity in cycloadditions .
- Substituent Effects : The trifluoromethyl group at position 3 in the target compound enhances stability and electron-withdrawing capacity compared to acetyl-substituted analogs (e.g., Matsuura’s derivatives ). In contrast, 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine (Haider et al. ) exhibits heightened electron deficiency, enabling faster [4+2] cycloadditions with indole derivatives.
Stability and Reactivity
- The trifluoromethyl group in the target compound resists hydrolysis during HCl-mediated deacetylation , unlike acetylated analogs that require protective strategies.
- Haider’s bis(trifluoromethyl) derivative shows superior reactivity in cycloadditions due to dual electron-withdrawing groups, whereas the mono-CF₃ target compound balances stability and moderate reactivity.
Q & A
Basic: What are the most reliable synthetic routes for 5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling, with pyridazine core functionalization via Suzuki-Miyaura cross-coupling for phenyl group introduction. The trifluoromethyl group is often added via nucleophilic substitution using CF₃ sources (e.g., Ruppert-Prakash reagent). Purity optimization requires:
- Chromatographic separation (e.g., flash column chromatography with gradient elution).
- Crystallization in polar aprotic solvents (DMF/EtOH mixtures).
- Analytical validation using HPLC-MS (reverse-phase C18 column, 0.1% TFA in H₂O/ACN gradient) to confirm >98% purity .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to identify reactive sites. For example:
- Nucleophilic aromatic substitution (SNAr) sites are predicted by Fukui indices.
- Reaction barriers for trifluoromethyl group substitution can be compared with experimental kinetic data.
ICReDD’s integrated computational-experimental workflows (quantum chemical path searches + Bayesian optimization) reduce trial-and-error experimentation by 40–60% .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and CF₃ group (δ ~120 ppm in ¹⁹F NMR).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- XRD : Resolve π-stacking interactions between phenyl rings (d-spacing ~3.5 Å).
- IR : Validate C-F stretches (1100–1250 cm⁻¹) and pyridazine ring vibrations (1600–1650 cm⁻¹) .
Advanced: How do steric effects from the phenyl groups influence regioselectivity in further derivatization?
Methodological Answer:
Steric hindrance at positions 5 and 8 directs electrophilic attacks to less hindered positions (e.g., C-2 or C-7). Experimental validation:
- Competitive reactions : Compare yields of bromination at C-2 vs. C-7 using NBS in DMF.
- Molecular dynamics simulations : Calculate steric maps (e.g., using MOE software) to quantify substituent bulk.
Data contradictions (e.g., unexpected C-5 reactivity) may arise from solvent polarity effects, requiring multivariate analysis .
Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions for scale-up?
Methodological Answer:
Use Box-Behnken or central composite designs to evaluate variables:
Basic: What are the challenges in achieving solubility for biological assays?
Methodological Answer:
The compound’s hydrophobicity (LogP ~4.2) limits aqueous solubility. Strategies include:
- Co-solvent systems : 10% DMSO in PBS (pH 7.4).
- Nanoparticle encapsulation : Use PLGA-PEG (75:25) for sustained release.
- Salt formation : React with HCl to form a water-soluble hydrochloride salt (tested via shake-flask method) .
Advanced: How can in silico models predict metabolic stability in pharmacological studies?
Methodological Answer:
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., para-positions of phenyl groups).
- MD simulations : Model binding to human serum albumin (HSA) to estimate plasma half-life.
Contradictions between in vitro (microsomal stability) and in silico data require metabolite ID via LC-MS/MS .
Advanced: What mechanistic insights explain its fluorescence quenching in metal sensing applications?
Methodological Answer:
The compound’s pyridazine core acts as a π-conjugated fluorophore. Quenching mechanisms:
- Static quenching : Metal coordination (e.g., Cu²⁺) forms non-fluorescent complexes (validate via Job’s plot).
- Dynamic quenching : Collisional deactivation (Stern-Volmer analysis, τ₀ measurements via time-resolved fluorescence).
Contradictory Stern-Volmer plots may indicate mixed quenching modes, requiring global fitting .
Basic: How to mitigate degradation under oxidative conditions?
Methodological Answer:
- Stabilizers : Add 0.1% BHT to ethanol stock solutions.
- Storage : Argon atmosphere at –20°C in amber vials.
- Forced degradation studies : Expose to 3% H₂O₂ for 24h; monitor via HPLC for peroxide adducts (retention time shifts) .
Advanced: What catalytic systems enhance its utility in C–H functionalization?
Methodological Answer:
- Pd/Norbornene cooperative catalysis : Direct C–H arylation at electron-deficient positions.
- Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue LED to generate aryl radicals for cross-dehydrogenative coupling.
Contradictions in regioselectivity under different catalysts require in situ XAFS to monitor metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
